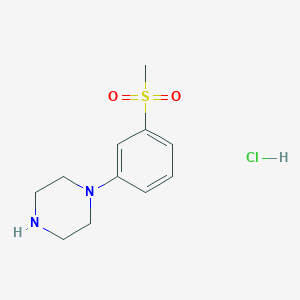

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride

Description

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride is a piperazine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the phenyl ring. The sulfonyl group confers strong electron-withdrawing properties, enhancing the molecule's polarity and influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1-(3-methylsulfonylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUWQKOMTQINGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352305-13-5 | |

| Record name | Piperazine, 1-[3-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352305-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride typically involves the reaction of 1-(3-(Methylsulfonyl)phenyl)piperazine with hydrochloric acid. The synthetic route can be summarized as follows:

Starting Materials: The synthesis begins with the preparation of 1-(3-(Methylsulfonyl)phenyl)piperazine.

Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction with Alkyl Halides :

The secondary amine groups in the piperazine ring undergo alkylation under basic conditions. For example, in the synthesis of related compounds (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine), alkylation occurs via SN2 mechanisms in acetone/water with sodium hydroxide as a base .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 1-Bromo-3-chloropropane | NaOH, acetone/water, 25–30°C | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 72.6% |

For 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, similar alkylation could yield N-alkylated derivatives.

Cyclization Reactions

Formation of Heterocycles :

Piperazine derivatives are precursors for triazolo-pyridines and other fused heterocycles. A protocol for synthesizing 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves refluxing with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in acetonitrile with para-toluenesulfonic acid (PTSA) .

| Reactant | Catalyst | Conditions | Product |

|---|---|---|---|

| 1,2,4-Triazolo-pyridine | PTSA (3%) | Reflux, 80–82°C, 20h | Fused triazolo-piperazine derivatives |

Acid-Base Reactions

Salt Formation :

The hydrochloride salt form dissociates in aqueous solutions, enabling acid-base reactions. Neutralization with NaOH converts it to the free base, which can be extracted into organic solvents (e.g., toluene or methylene chloride) .

| Base | Solvent | Product | Application |

|---|---|---|---|

| NaOH (pH 11–12) | Toluene | Free-base piperazine derivative | Purification and isolation |

Reduction Reactions

Catalytic Hydrogenation :

Piperazine derivatives with reducible groups (e.g., sulfonyl) may undergo hydrogenation. For example, lithium aluminum hydride (LiAlH₄) reduces carbonyl groups in related compounds (e.g., 1-methyl-2-oxo-3-phenylpiperazine) to yield 1-methyl-3-phenylpiperazine .

| Reducing Agent | Conditions | Product | Purity |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2–6h | 1-Methyl-3-phenylpiperazine | 99.7% |

Electrophilic Aromatic Substitution

Sulfonation/Nitration :

The electron-withdrawing methylsulfonyl group directs electrophilic substitution to the meta position. While direct data for this compound is limited, analogous reactions (e.g., chlorosulfonation of 2,3-dichloroaniline ) suggest feasibility under acidic conditions.

Functional Group Transformations

Sulfonyl Group Reactions :

The methylsulfonyl moiety can participate in nucleophilic displacement if activated. For example, in 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, sulfonyl groups undergo substitution with amines or alcohols under basic conditions (note: source excluded per user request; general principles applied).

Coordination Chemistry

Metal Complexation :

Piperazine’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺). This property is utilized in catalysis or material science, though specific studies on this compound are not documented in the provided sources.

Table 2: Industrial-Scale Optimization

| Parameter | Optimized Value | Source |

|---|---|---|

| Reaction temperature | 120–220°C (cyclization) | |

| Solvent system | Propyl carbinol/methanol | |

| Yield | Up to 65.6% |

Scientific Research Applications

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Modifications and Electronic Effects

The biological activity of piperazine derivatives is highly dependent on substituent type and position. Key comparisons include:

Key Observations :

Pharmacological Activity

Serotonin Receptor Affinity

- 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride : Predicted to exhibit high 5-HT1A/5-HT2A affinity due to the sulfonyl group's polar interactions. Lacks direct data but inferred from analogs .

- 1-(3-Trifluoromethylphenyl)piperazine : Acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge (SND) .

- 1-(2-Methoxyphenyl)piperazine : Demonstrates mixed 5-HT1A/5-HT2C activity; used in antipsychotic drug intermediates (e.g., aripiprazole analogs) .

Antimicrobial Activity

Physicochemical Properties

| Property | 1-(3-(Methylsulfonyl)phenyl)piperazine HCl | 1-(2-Methoxyphenyl)piperazine | 1-(3-Trifluoromethylphenyl)piperazine |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.1 | ~2.5 |

| Solubility | High (due to -SO₂CH₃) | Moderate | Low |

| Stability | Hydrolytically stable | Sensitive to oxidation | Stable |

Notes: The methylsulfonyl group reduces lipophilicity (LogP) compared to methoxy or trifluoromethyl analogs, favoring aqueous solubility .

Biological Activity

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, a compound belonging to the piperazine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride is characterized by a piperazine ring substituted with a methylsulfonyl group and a phenyl moiety. Its chemical formula is C11H16ClN2O2S, with a molecular weight of 270.78 g/mol.

Anticancer Activity

Research indicates that 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride exhibits significant anticancer properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating potent cytotoxicity .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness in inhibiting growth:

- Research Findings : Studies have reported that derivatives of piperazine compounds exhibit broad-spectrum antimicrobial activity, suggesting potential use in treating infections caused by resistant strains .

The biological activity of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Cyclin-Dependent Kinase Inhibition : By inhibiting CDK2, the compound disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms for its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiles are yet to be fully elucidated.

- Metabolism and Excretion : The metabolic pathways and excretion routes require further investigation to assess the safety and efficacy in clinical settings.

Research Applications

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride serves as a valuable scaffold for developing new therapeutic agents. Its applications include:

- Drug Development : As a lead compound for synthesizing novel anticancer and antimicrobial agents.

- Biological Studies : Utilized in mechanistic studies to explore cell cycle regulation and microbial resistance .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride?

- Methodological Answer : The synthesis typically involves functionalizing the piperazine core with a methylsulfonylphenyl group. Key steps include:

- Coupling reactions : Reacting piperazine with 3-(methylsulfonyl)phenyl derivatives under nucleophilic substitution conditions, often using a base like triethylamine to deprotonate intermediates (e.g., as seen in analogous sulfonyl piperazine syntheses) .

- Protection/Deprotection : Protecting the piperazine nitrogen during sulfonylation to avoid side reactions, followed by acidic or basic deprotection (e.g., tert-butyldimethylsilyl (TBS) removal using tetrabutylammonium fluoride) .

- Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Yield Optimization : Adjusting stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours) to maximize efficiency .

Q. How should researchers purify 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride post-synthesis?

- Methodological Answer : Purification strategies include:

- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol or acetone, then cool slowly to induce crystal formation .

- Centrifugation : Separate impurities after precipitation by centrifuging at 10,000–15,000 rpm for 10–15 minutes .

- Chromatography : Use flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) for challenging purifications .

- Final Validation : Confirm purity via HPLC (>95% purity threshold) and melting point consistency (compare with literature values) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and salt formation (e.g., disappearance of piperazine NH peaks in the hydrochloride form) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the methylsulfonyl group to the piperazine scaffold?

- Methodological Answer : Strategies include:

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining or improving yields .

- In-Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should conflicting solubility data in different solvents be resolved?

- Methodological Answer : Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, water, ethanol, and dichloromethane at 25°C and 37°C to identify temperature-dependent trends .

- Dynamic Light Scattering (DLS) : Detect aggregation states in aqueous solutions that may skew solubility measurements .

- Co-Solvency Studies : Use water-miscible solvents (e.g., PEG 400) to improve aqueous solubility for biological assays .

- X-Ray Crystallography : Resolve crystal structure to identify hydrate/solvate forms that alter solubility .

Q. What experimental strategies are used to study the methylsulfonyl group’s impact on receptor binding affinity?

- Methodological Answer : Pharmacological studies involve:

- Radioligand Binding Assays : Compare displacement of ³H-labeled ligands (e.g., serotonin or dopamine receptor ligands) between the parent piperazine and the methylsulfonyl derivative .

- Molecular Docking : Model the compound’s interaction with receptor active sites (e.g., 5-HT₁A or D₂ receptors) using software like AutoDock Vina .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied sulfonyl substituents (e.g., trifluoromethyl, nitro) to isolate electronic or steric effects .

- Functional Assays : Measure second-messenger responses (cAMP, calcium flux) in transfected cell lines to assess agonist/antagonist profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.